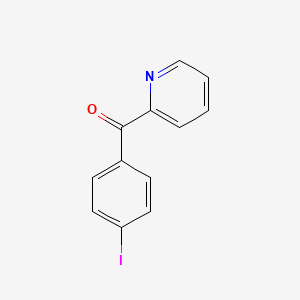

2-(4-Iodobenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

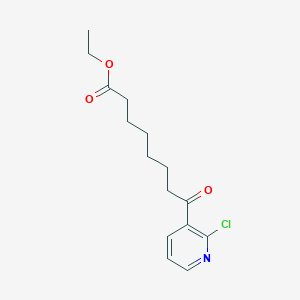

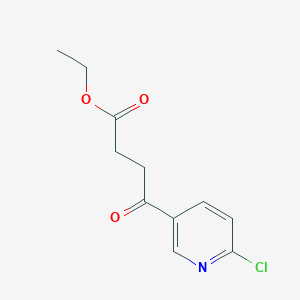

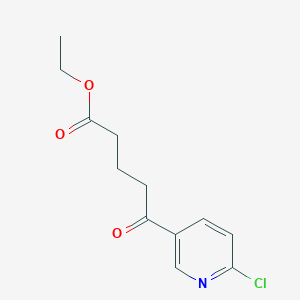

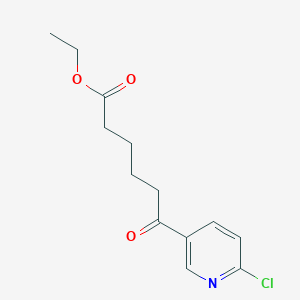

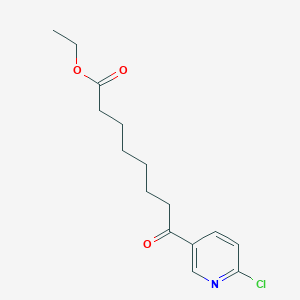

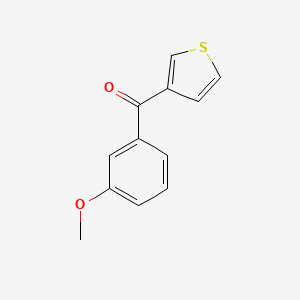

2-(4-Iodobenzoyl)pyridine is a nitrogen-bearing heterocycle with a pyridine ring substituted by an iodobenzoyl group at the 2-position. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals. The term “pyridine” is derived from Greek, where “pyr” signifies fire and “idine” refers to aromatic bases. Initially isolated from picoline, pyridine has become a crucial component in over 7000 existing drug molecules of medicinal importance .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2/4-acetyl pyridine with imidazo[1,2-a]pyridines. Diversified amides resulting from this process have been evaluated for their anti-inflammatory properties .

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Molecular Interactions

2-(4-Iodobenzoyl)pyridine has been utilized in various chemical syntheses and molecular interaction studies. For example, it has been involved in the formation of fused (dihydropyrido)isoindolinone ring systems through sequential pyridine dearomatization and Mizoroki–Heck cyclization. This process is key in constructing complex organic structures related to alkaloid frameworks (Pigge & Joshi, 2018). Similarly, its derivatives have been studied for their DNA binding capabilities, showing affinity towards AT-specific DNA sequences, an important consideration in biochemical research (Chaudhuri, Ganguly, & Bhattacharya, 2007).

2. Catalysis and Material Science

In material science and catalysis, this compound plays a significant role. Its derivatives have been used in the synthesis of copper(I) imidazol-2-ylidene complexes, which are instrumental in studying the structural diversity in pyridine-N-functionalized carbene copper(I) complexes (Tulloch et al., 2001). Additionally, abnormal N-heterocyclic carbenes derived from it have shown efficacy in palladium-catalyzed Sonogashira coupling, a critical reaction in organic synthesis (John et al., 2013).

3. Advanced Organic Chemistry Applications

This compound is also significant in advanced organic chemistry applications. It has been part of the research in synthesizing polyimides containing pyridine moieties, which have applications in creating materials with unique thermal and mechanical properties (Wang et al., 2006). Moreover, its derivatives have been used as fluorescent probes for mercury ion detection, showcasing its utility in environmental monitoring and analytical chemistry (Shao et al., 2011).

4. Supramolecular Chemistry and Sensing

In the realm of supramolecular chemistry and sensing, compounds derived from this compound have been synthesized for selective metal ion sensing and ionic conductivity. These compounds form gels in certain solvents and respond to various metal ions, indicating their potential in developing new sensing materials (Panja, Bhattacharya, & Ghosh, 2018).

Propiedades

IUPAC Name |

(4-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYDXHJYEKPKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641999 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-82-3 |

Source

|

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1324109.png)